1-(2-Phenylmethoxyphenyl)ethanamine
Overview
Description
1-(2-Phenylmethoxyphenyl)ethanamine is an organic compound belonging to the class of amines It is characterized by the presence of an ethanamine group attached to a phenyl ring, which is further substituted with a phenylmethoxy group
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood and cognition.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in various metabolic pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylmethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-phenylmethoxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. For example, the nitrostyrene intermediate can be hydrogenated in the presence of a palladium catalyst to achieve high yields of the target amine.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylmethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Phenylmethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Phenethylamine: Shares a similar core structure but lacks the phenylmethoxy substitution.
Benzylamine: Similar in structure but with different substitution patterns on the phenyl ring.
Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the position of substitution.
Uniqueness: 1-(2-Phenylmethoxyphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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